molecular formula C13H12O2 B8358209 1-(3-Furyl)-indan-1-ol

1-(3-Furyl)-indan-1-ol

Cat. No.: B8358209
M. Wt: 200.23 g/mol
InChI Key: RTRFUPZDZVRPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Furyl)-indan-1-ol is a bicyclic aromatic alcohol featuring an indan-1-ol backbone substituted with a 3-furyl group.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(furan-3-yl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C13H12O2/c14-13(11-6-8-15-9-11)7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,14H,5,7H2

InChI Key

RTRFUPZDZVRPJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C3=COC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism in Furyl-Substituted Derivatives

The position of the furyl group significantly impacts biological activity. For example:

  • 1-(2-Furyl)-indan-1-ol analogs (e.g., compound 8s in ) exhibit potent TLR4 agonist activity, comparable to reference compound 2B110.
Compound Substituent Position Key Activity/Property Reference
8s (2-Furyl analog) C-2 furyl Potent TLR4 activity
8r (3-Furyl analog) C-3 furyl Not reported (structural only)

Backbone Variations

Indan-1-ol derivatives with different substituents highlight the role of the core structure:

  • 1-(3-Furyl)-1,4-pentanedione (Ipomeanol): A non-indan-1-ol compound with a 3-furyl group but high toxicity (LD₅₀ = 26 mg/kg in mice), emphasizing the impact of backbone modifications .

TLR4 Agonist Activity

Five-membered heterocyclic substituents (e.g., 2-furyl, 3-thienyl) enhance TLR4 activity compared to pyridyl analogs, which are inactive or toxic .

Toxicity Considerations

  • 1-(3-Furyl)-1,4-pentanedione (Ipomeanol): Highly toxic via oral, intravenous, and intraperitoneal routes (LD₅₀ = 14–26 mg/kg), likely due to reactive diketone moieties .
  • Indan-1-ol Derivatives: No direct toxicity data for 1-(3-Furyl)-indan-1-ol, but related compounds like RS-13a–c are synthesized for biological evaluation without reported toxicity .

Physicochemical Properties

Hydrogen Bonding and Conformations

  • Indan-1-ol Derivatives : Exhibit distinct hydrogen-bonding patterns and conformational landscapes. For example, indan-1-ol activation energy for dehydrogenation is ~49–53 kJ/mol, influenced by substituents .
  • 1-(3-Furyl)-indan-1-ol : The furyl group may enhance solubility in polar solvents and participate in π-π stacking interactions.

Crystallographic Data

  • 1-(3-Furyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one (KUDNAA): Shares a 3-furyl-substituted enone skeleton, with crystallographic parameters (CSD refcode: KUDNAA) providing structural benchmarks .

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